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molecular formula C11H13NO3 B8489921 N-(3-Formyl-phenyl)-3-methoxy-propionamide

N-(3-Formyl-phenyl)-3-methoxy-propionamide

Cat. No. B8489921
M. Wt: 207.23 g/mol
InChI Key: ZNEVSRXBZFCWGQ-UHFFFAOYSA-N
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Patent
US07786113B2

Procedure details

The above 1.26 g N-(3-Hydroxymethyl-phenyl)-3-methoxy-propionamide were dissolved in 50 ml acetone, 12.60 g manganese dioxide were added and the mixture stirred at room temperature over night. The mixture was filtered and the filtrate evaporated and further purified by chromatography on silica in ethyl acetate/heptane mixtures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:15])[CH2:11][CH2:12][O:13][CH3:14])[CH:6]=[CH:7][CH:8]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:15])[CH2:11][CH2:12][O:13][CH3:14])[CH:6]=[CH:7][CH:8]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)NC(CCOC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
further purified by chromatography on silica in ethyl acetate/heptane mixtures

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C=C(C=CC1)NC(CCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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